But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
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Overview
Description
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- is a synthetic organic compound characterized by its unique molecular structure This compound features a butyne backbone with a fluoro-substituted tetramethylcyclopropyl group and two additional methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopropyl ring: Starting from a suitable precursor, the cyclopropyl ring can be formed through cyclopropanation reactions.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the butyne backbone: The butyne moiety can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Addition of methyl groups: Methylation can be performed using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Utilized in the design of probes for studying biological processes.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Industry
Material Science: Application in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- But-1-yne, 1-(1-chloro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
- But-1-yne, 1-(1-bromo-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
Uniqueness
The unique combination of a fluoro-substituted cyclopropyl group and a butyne backbone distinguishes this compound from its analogs. The fluoro group imparts distinct electronic properties, potentially enhancing its reactivity and binding interactions in various applications.
Properties
CAS No. |
511533-77-0 |
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Molecular Formula |
C13H21F |
Molecular Weight |
196.30 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C13H21F/c1-10(2,3)8-9-13(14)11(4,5)12(13,6)7/h1-7H3 |
InChI Key |
ROZDKZOBYQFRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1(C#CC(C)(C)C)F)(C)C)C |
Origin of Product |
United States |
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